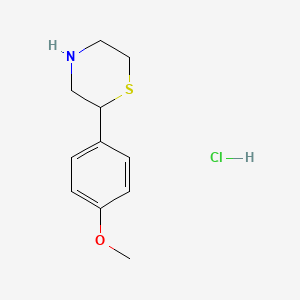
2-(4-Methoxyphenyl)thiomorpholine hydrochloride
Descripción general
Descripción
2-(4-Methoxyphenyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNOS and a molecular weight of 245.77 . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NOS.ClH/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 245.77 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)thiomorpholine hydrochloride has been used in various scientific research studies. It has been found to have potential applications in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)thiomorpholine hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been found to induce apoptosis by activating the caspase pathway. In addition, it has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Methoxyphenyl)thiomorpholine hydrochloride in lab experiments include its high purity, ease of synthesis, and potential applications in cancer research and the treatment of inflammatory diseases. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are many future directions for research on 2-(4-Methoxyphenyl)thiomorpholine hydrochloride. One area of research is to determine its safety and efficacy in humans. Another area of research is to investigate its potential applications in other areas of medicine, such as the treatment of autoimmune diseases. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Safety and Hazards
The safety information for 2-(4-Methoxyphenyl)thiomorpholine hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)thiomorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.ClH/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRBYYFAVZPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590002 | |
| Record name | 2-(4-Methoxyphenyl)thiomorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171237-79-8 | |
| Record name | 2-(4-Methoxyphenyl)thiomorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





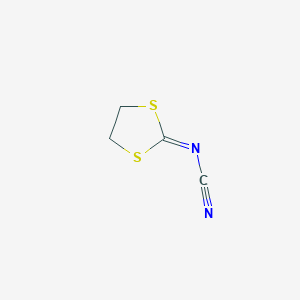
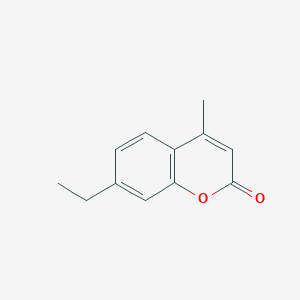
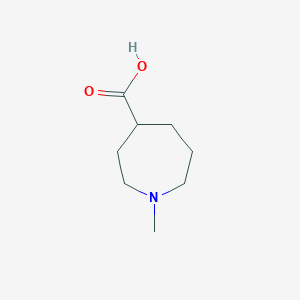


![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)
![4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B3059632.png)
![2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B3059634.png)
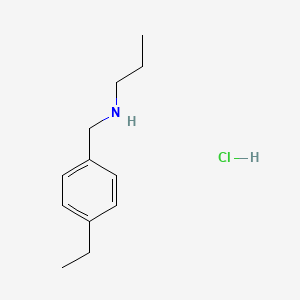
![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)